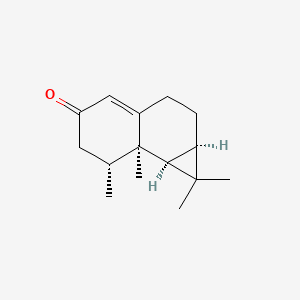

1(10)-Aristolen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1(10)-Aristolen-2-one is a naturally occurring sesquiterpene lactone, known for its unique structure and potential biological activities. This compound is found in various plants and has garnered interest due to its diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1(10)-Aristolen-2-one can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common synthetic route involves the use of cyclization reactions of sesquiterpene precursors, often catalyzed by Lewis acids or bases.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes such as chromatography. Advances in biotechnological methods, including microbial fermentation, are also being explored to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1(10)-Aristolen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the lactone ring into a more saturated form.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated lactones.

Aplicaciones Científicas De Investigación

1(10)-Aristolen-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Research explores its role in developing new therapeutic agents, particularly for its cytotoxic effects against cancer cells.

Industry: It is used in the fragrance industry due to its aromatic properties and in the development of natural pesticides.

Mecanismo De Acción

The mechanism of action of 1(10)-Aristolen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparación Con Compuestos Similares

1(10)-Aristolen-2-one can be compared with other sesquiterpene lactones such as artemisinin and parthenolide:

Artemisinin: Known for its antimalarial properties, artemisinin has a different lactone structure but shares some biological activities.

Parthenolide: This compound is studied for its anti-inflammatory and anticancer effects, similar to this compound.

Actividad Biológica

1(10)-Aristolen-2-one is a naturally occurring sesquiterpene lactone with notable biological activities. It is primarily derived from plants such as Nardostachys jatamansi and has garnered interest for its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula C15H22O and a molecular weight of approximately 218.33 g/mol. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal activity. It has been tested against various fungal strains, including:

- Candida albicans

- Candida krusei

- Cryptococcus neoformans

These studies suggest that the compound could be a candidate for treating mycotic infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various in vitro studies. It appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses .

Cytotoxic Activity Against Cancer Cells

This compound has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | Cytotoxicity Observed |

|---|---|

| A-549 | Yes |

| CAKI 1 | Yes |

| WISH | Yes |

| MDA-MB-231 | No |

| HT-29 | No |

These findings indicate that while the compound is effective against certain cancer cells, its efficacy may vary significantly across different types .

The biological activity of this compound is believed to involve interaction with various molecular targets. It may influence enzyme activity and modulate receptor functions, impacting key cellular pathways related to inflammation and apoptosis. This multifaceted mechanism highlights its potential as a therapeutic agent in both oncology and infectious disease management .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Antifungal Study : In vitro assays demonstrated that this compound inhibited the growth of Candida species effectively, suggesting its use as a natural antifungal agent.

- Cytotoxicity Research : A study involving multiple cancer cell lines indicated varying levels of cytotoxicity, with significant effects observed in A-549 and CAKI 1 cells but not in MDA-MB-231 or HT-29 cells. This variability underscores the need for further investigation into structure-activity relationships .

- Anti-inflammatory Activity : Experimental models showed that the compound reduced pro-inflammatory cytokine levels, indicating its potential utility in treating inflammatory diseases .

Comparison with Related Compounds

When compared to other sesquiterpene lactones such as artemisinin and parthenolide, this compound shares similar biological activities but differs in chemical structure and specific mechanisms of action. For instance:

| Compound | Primary Activity | Structural Features |

|---|---|---|

| This compound | Antifungal, Anti-inflammatory | Sesquiterpene lactone |

| Artemisinin | Antimalarial | Endoperoxide bridge |

| Parthenolide | Anti-inflammatory, Anticancer | Contains a lactone ring |

This comparison illustrates how structural variations among sesquiterpene lactones can lead to different biological profiles .

Propiedades

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIBAYUTHVYXER-JWFUOXDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main natural sources of 1(10)-Aristolen-2-one?

A1: this compound has been identified as a major component in the essential oil of several plant species. This includes Elionurus muticus (Spreng.) Kurth [, ], a grass species from Zimbabwe, and Nardostachys chinensis Batalin [], a flowering plant in the Valerianaceae family.

Q2: Does this compound exhibit any biological activity?

A2: Research suggests that this compound possesses antifungal properties. Studies have shown its activity against Candida albicans, C. krusei, and Cryptococcus neoformans []. Additionally, it's worth noting that 9α-hydroxy-1(10)-aristolen-2-one (Debilon), a structurally similar compound also found in Nardostachys chinensis, exhibits cytotoxic activity [].

Q3: Can this compound be synthesized?

A3: Yes, this compound can be synthesized from 1(10)-aristolene. This synthetic route has been used to confirm the structures of both this compound and 9-hydroxy-1(10)-aristolen-2-one (Debilon) [].

Q4: Are there any potential applications for this compound based on its known properties?

A4: The antifungal activity of this compound suggests its potential use in treating mycotic diseases []. Further research is needed to explore this application and assess its efficacy and safety in clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.